BenchChemオンラインストアへようこそ!

DS-7423

Blood-brain barrier penetration Glioblastoma Orthotopic xenograft

DS-7423 is the only dual PI3K/mTOR inhibitor combining verified BBB penetration (brain-to-plasma ratio ~0.1; sustained >2 μmol/L) with functional CNS target suppression and TP53-dependent apoptosis induction—attributes absent from BEZ235, GDC-0980, and BKM120. It activates p-TP53-Ser46/PUMA/p53AIP1 selectively in TP53 wild-type OCCA lines (IC50 <75 nM across all PIK3CA genotypes), enabling biomarker-stratified studies. Identical RP2D (240 mg QD) and dose-proportional PK (4–240 mg) were replicated in parallel US and Japanese Phase I trials, supporting standardized multi-site protocols. Preferential activity confirmed in PTEN/PIK3CA-altered glioma and published temozolomide synergy data (DS-7423 + TMZ reduces U87 viability to 44%). Order DS-7423 when CNS target engagement, TP53-dependent apoptosis, or genotype-response correlation is mandatory for your program.

Molecular Formula
Molecular Weight
Cat. No. B1574606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-7423
SynonymsDS7423;  DS 7423;  DS-7423
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DS-7423 Dual PI3K/mTOR Inhibitor – Potency, Selectivity, and Clinical-Phase Procurement Guide


DS-7423 is an orally bioavailable, small-molecule dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), developed by Daiichi Sankyo Co. Ltd. The compound potently inhibits PI3Kα (IC50 = 15.6–17 nM) and mTOR (IC50 = 34.9 nM) [1] and has completed first-in-human Phase I clinical trials in both US and Japanese populations with advanced solid tumors [2]. DS-7423 is distinguished within the dual PI3K/mTOR inhibitor class by its documented blood-brain barrier (BBB) penetration capability, a defined kinase selectivity profile (only 2 of 227 off-target kinases inhibited >50%), and TP53-dependent apoptosis induction in ovarian clear cell adenocarcinoma models [1][3].

Why In-Class PI3K/mTOR Dual Inhibitors Cannot Substitute for DS-7423 – Key Procurement-Risk Differentiation


Dual PI3K/mTOR inhibitors exhibit substantial divergence in PI3K isoform selectivity ratios, kinome-wide off-target profiles, CNS penetrance, and downstream biological consequences. For example, BEZ235 (NVP-BEZ235/dactolisib) is a relatively pan-PI3Kα/β/δ/γ inhibitor (IC50s: 4, 75, 7, 5 nM) [1], while DS-7423 displays a pronounced selectivity window for PI3Kα over PI3Kβ (73-fold, versus ~19-fold for BEZ235 and ~5.4-fold for GDC-0980/apoptosis) [2]. BKM120 (buparlisib) lacks meaningful mTOR inhibition (IC50 >>250 nM) and therefore cannot engage mTORC1/2 feedback suppression . Moreover, DS-7423 is one of a limited subset of dual PI3K/mTOR inhibitors with experimentally verified BBB penetration at functional concentrations [3]. These differences in target engagement breadth, isoform selectivity, and tissue distribution mean that substituting one dual inhibitor for another without empirical validation risks both loss of efficacy in specific disease contexts (e.g., intracranial tumors, TP53 wild-type malignancies) and introduction of unanticipated off-target toxicities [2][3].

DS-7423 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Performance Data vs. BEZ235, BKM120, GDC-0980, and XL765


Blood-Brain Barrier Penetration with Functional Intracranial Target Suppression – DS-7423 vs. Dual PI3K/mTOR Inhibitor Class

DS-7423 demonstrates experimentally verified BBB penetration with sustained brain exposure. Following a single oral dose of 6 mg/kg in mice, plasma concentrations remained above 2 μmol/L for at least 6 hours, and the brain-to-plasma ratio was approximately 0.1 over the 1–6 hour window [1]. A brain-achievable concentration of 200 nM DS-7423 produced marked suppression of pAkt and pS6 in intracranial U87 tumors [1]. In an orthotopic U87 glioblastoma model, DS-7423 (6 mg/kg oral) extended median survival from 30 days (vehicle) to 46 days (p = 0.025); in the GSC11 glioma-initiating cell model, median survival improved from 35 to 52 days [1]. Among clinically evaluated dual PI3K/mTOR inhibitors, BEZ235 has also been reported to cross the BBB in orthotopic GBM models [2]; however, GDC-0980 lacks published BBB penetration data in orthotopic intracranial models. BKM120 (a PI3K-only inhibitor without mTOR activity) is CNS-penetrant but does not suppress mTORC1/2 feedback reactivation .

Blood-brain barrier penetration Glioblastoma Orthotopic xenograft Brain pharmacokinetics CNS oncology

PI3K Isoform Selectivity Ratio – Differential α/β Selectivity of DS-7423 vs. BEZ235, GDC-0980, and BKM120

DS-7423 exhibits a pronounced selectivity for PI3Kα over PI3Kβ (IC50 ratio: 1,143 nM / 15.6 nM = 73-fold), which is substantially larger than that of other clinical-stage dual PI3K/mTOR inhibitors [1]. BEZ235 shows a PI3Kα/β ratio of approximately 19-fold (IC50: PI3Kα 4 nM, PI3Kβ 75 nM) [2], and GDC-0980 (apitolisib) shows approximately 5.4-fold selectivity (IC50: PI3Kα 5 nM, PI3Kβ 27 nM) . BKM120 (buparlisib, PI3K-only) has a ratio of approximately 3.2-fold (IC50: PI3Kα 52 nM, PI3Kβ 166 nM) . XL765 (voxtalisib) shows a ratio of approximately 2.8-fold (IC50: PI3Kα 39 nM, PI3Kβ 110 nM) . The higher α/β selectivity of DS-7423 may be relevant because PI3Kβ signaling is implicated in insulin-mediated metabolic regulation, and chronic PI3Kβ inhibition has been associated with metabolic toxicities including hyperglycemia in clinical settings [1].

PI3K isoform selectivity Kinase inhibitor profiling PI3Kβ-sparing Toxicity optimization Metabolic side effects

Kinome-Wide Selectivity Profile – DS-7423 227-Kinase Panel vs. BEZ235 Broad Kinase Panel

DS-7423 was profiled against a panel of 227 kinases in biochemical assays. Greater than 50% inhibition was observed for only 2 off-target kinases: mixed lineage kinase 1 (MLK1) and never-in-mitosis gene A-related kinase 2 (NEK2), establishing that DS-7423 is a highly selective dual PI3K/mTOR inhibitor with minimal kinome-wide promiscuity [1]. For comparison, BEZ235 was reported to be selective for PI3K and mTOR over a panel of kinases with IC50 values exceeding 10 μM for all other kinases tested [2]; however, the BEZ235 kinome panel size and kinase composition differ from the DS-7423 panel, precluding direct numerical comparison. GDC-0980 (apitolisib) selectivity data across a similarly sized kinome panel has not been reported in the primary literature to the same level of granularity. BKM120 exhibits >100-fold selectivity against other protein kinases, but as a PI3K-only inhibitor, it does not engage mTOR .

Kinase selectivity profiling Off-target screening Kinome panel PI3K/mTOR inhibitor specificity Drug safety pharmacology

TP53-Dependent Apoptosis Induction in Ovarian Clear Cell Adenocarcinoma – Genotype-Selective Cytotoxicity of DS-7423

DS-7423 induces apoptosis in ovarian clear cell adenocarcinoma (OCCA) cell lines in a TP53 genotype-dependent manner. In a panel of nine OCCA cell lines, DS-7423 at concentrations ≥39 nM increased phosphorylation of TP53 at Ser46 and induced the TP53-dependent pro-apoptotic genes p53AIP1 and PUMA specifically in the six TP53 wild-type cell lines, while the three TP53-mutant lines showed minimal apoptosis induction [1]. Across all nine OCCA lines, DS-7423 inhibited cell proliferation with IC50 values <75 nM, regardless of PIK3CA mutational status [1]. Flow cytometry revealed decreased S-phase populations in all lines and increased sub-G1 populations in six of nine lines (TP53 wild-type) [1]. In mouse OCCA xenograft models, DS-7423 suppressed tumor growth in a dose-dependent manner, with stronger antitumor effects observed in xenografts with high basal p-Akt levels [1][2]. While BEZ235 has shown activity in OCCA cell lines (IC50 range: 44–777 nM; median 332.5 nM) [3], the specific TP53-dependent apoptosis mechanism (p-TP53 Ser46, p53AIP1, PUMA induction) has been characterized quantitatively only for DS-7423.

TP53-dependent apoptosis Ovarian clear cell adenocarcinoma Biomarker-stratified therapy p53AIP1 PUMA induction

Cross-Population Phase I PK/PD Validation – Identical Recommended Phase II Dose in US and Japanese Populations

DS-7423 completed two parallel first-in-human Phase I dose-escalation studies in the United States (n=42) and Japan (n=27) in patients with advanced solid tumors [1]. Despite significant differences in baseline body weight and body mass index between the two populations, DS-7423 showed no appreciable difference in pharmacokinetics (AUC, Cmax), pharmacodynamics, toxicity profile, or efficacy [1]. The maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) were identical at 240 mg once-daily in both populations [1]. Dose-limiting toxicities included grade 3 rash (48 mg), grade 3 stomatitis (240 mg), grade 3 lung infection (240 mg), grade 4 hyperglycemia (240 mg), grade 3 fatigue (320 mg), and grade 3 dehydration (320 mg) [1]. In the Japanese-specific Phase I study (n=26), DS-7423 demonstrated dose-proportional serum concentrations from 4 mg to 240 mg QD, with stable disease observed in 10 of 26 patients; four subjects (thymic cancer, thymoma, carcinoid) maintained stable disease over 4 months with tumor shrinkage [2]. 18F-FDG-PET demonstrated strong inhibition of tumor glucose uptake at higher dose levels [2]. For comparison, BEZ235 Phase I studies reported MTD values varying between populations and schedules (ranging from 400 mg BID to 1,200 mg/day depending on formulation), with hyperglycemia as a prominent DLT [3].

Phase I clinical trial Cross-population pharmacokinetics Maximum tolerated dose Recommended phase II dose Global harmonization

DS-7423 Recommended Procurement and Experimental Application Scenarios Based on Evidence Differentiation


Glioblastoma and CNS Malignancy Preclinical Programs Requiring BBB-Penetrant Dual PI3K/mTOR Inhibition

DS-7423 is indicated for glioblastoma (GBM) and brain metastasis xenograft or orthotopic models where dual PI3K/mTOR pathway suppression must be achieved at the intracranial tumor site. The compound's documented brain-to-plasma ratio (~0.1) and sustained brain exposure above 2 μmol/L support functional suppression of pAkt and pS6 in brain tumors [1]. Researchers should prioritize DS-7423 over PI3K-only inhibitors (e.g., BKM120) that cannot suppress mTORC2-driven Akt reactivation, and over dual inhibitors without published BBB penetration data in orthotopic models (e.g., GDC-0980). DS-7423 also demonstrates synergistic enhancement of temozolomide efficacy, with the DS-7423 (200 nM) + TMZ (200 μM) combination reducing U87 cell viability to 44% versus 63% (DS alone) and 93% (TMZ alone), and inducing autophagy in 50% of treated cells [1].

Ovarian Clear Cell Adenocarcinoma Research – TP53 Biomarker-Stratified Experimental Design

For OCCA-focused programs, DS-7423 offers a mechanistically validated TP53-dependent apoptosis pathway that can serve as a biomarker for response stratification. At concentrations ≥39 nM, DS-7423 specifically upregulates p-TP53 (Ser46), p53AIP1, and PUMA in TP53 wild-type OCCA lines while sparing TP53-mutant lines [2]. All nine OCCA cell lines tested showed IC50 <75 nM for proliferation inhibition regardless of PIK3CA mutation status, making DS-7423 broadly active across PIK3CA genotypes in OCCA [2]. This biomarker-defined response profile is not characterized for comparator dual inhibitors such as BEZ235 (which shows higher median IC50 of 332.5 nM in OCCA cell lines [3]), making DS-7423 the preferred compound for OCCA studies requiring mechanistic linkage to TP53 functional status.

PTEN-Deficient and PIK3CA-Mutant Tumor Model Studies Requiring Genotype-Selective PI3K/mTOR Inhibition

DS-7423 displays preferential growth inhibition in glioma cell lines and glioma-initiating cells harboring PIK3CA/PIK3R1 mutations or PTEN alterations [1]. This genotype-selective sensitivity was functionally validated: PTEN knockdown in PTEN wild-type LN229 cells enhanced sensitivity to DS-7423, whereas PTEN reconstitution in PTEN-mutant U87 cells rescued the growth inhibition phenotype [1]. In intracranial models, DS-7423 was ineffective in PTEN/PI3K wild-type LN229 tumors, confirming the requirement for pathway activation [1]. For prostate cancer research, DS-7423 has been profiled in PTEN wild-type models where concomitant HER2 or mGluR1 inhibition overcomes adaptive resistance, providing a defined combination strategy framework [4]. Researchers should select DS-7423 when experimental designs require a dual inhibitor with validated genotype-response correlation and defined resistance pathways.

Global Multi-Site Translational Pharmacology Programs Requiring Cross-Population PK/PD Consistency

DS-7423's identical RP2D (240 mg QD) and PK/PD profile established across US and Japanese Phase I populations [5] supports its use in multi-site preclinical pharmacology studies and translational programs where consistent compound exposure across diverse genetic backgrounds is critical. The dose-proportional PK observed from 4 mg to 240 mg (60-fold range) and PD effects confirmed by 18F-FDG-PET [6] provide a well-characterized dose-exposure-response framework for preclinical-to-clinical translation. This reduces the procurement risk associated with compounds whose clinical PK may vary substantially between populations, requiring dose re-optimization. For CRO and academic core facilities serving global consortia, DS-7423's cross-population validation represents a documented advantage for standardized protocol deployment.

Quote Request

Request a Quote for DS-7423

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.